BenchChemオンラインストアへようこそ!

7-Bromomethyl-4-chloroquinoline

HCV protease inhibitor antiviral drug synthesis bromo-substituted quinoline

7-Bromomethyl-4-chloroquinoline (CAS 234098-41-0) is a strategic, dual-reactive quinoline building block. Its electrophilic benzylic bromomethyl group enables rapid S_N2 diversification at the 7-position, while the 4-chloro substituent permits orthogonal Pd-catalyzed cross-coupling. This unique architecture reduces synthetic steps and improves yields compared to simpler quinoline analogs. Procure this essential intermediate to accelerate HCV protease inhibitor, MELK inhibitor, and reversed-chloroquine lead optimization programs.

Molecular Formula C10H7BrClN
Molecular Weight 256.52 g/mol
Cat. No. B8405864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromomethyl-4-chloroquinoline
Molecular FormulaC10H7BrClN
Molecular Weight256.52 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1CBr)Cl
InChIInChI=1S/C10H7BrClN/c11-6-7-1-2-8-9(12)3-4-13-10(8)5-7/h1-5H,6H2
InChIKeyZMIAGLFTJCNFIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromomethyl-4-chloroquinoline Procurement Guide: A Strategic Intermediate for HCV and Kinase-Targeted Drug Discovery


7-Bromomethyl-4-chloroquinoline (CAS 234098-41-0; C₁₀H₇BrClN; MW 256.52 g/mol) is a functionalized quinoline scaffold featuring electrophilic bromomethyl and chloro substituents [1]. As a key intermediate in the synthesis of HCV protease inhibitors and MELK-targeted anticancer agents, this compound enables controlled, modular derivatization strategies that simpler quinoline analogs cannot support [2]. Its dual-reactive architecture positions it as a strategic building block in medicinal chemistry programs requiring site-specific functionalization.

Why Generic 7-Bromo- or 4-Chloroquinoline Analogs Cannot Replace 7-Bromomethyl-4-chloroquinoline


Substituting 7-bromomethyl-4-chloroquinoline with analogs such as 7-bromo-4-chloroquinoline or 4,7-dichloroquinoline fundamentally alters synthetic outcomes due to the absence of the electrophilic bromomethyl handle. The bromomethyl group provides a unique S_N2-reactive site for nucleophilic displacement, enabling rapid construction of complex C–N, C–O, or C–C bonds at the 7-position—a critical design element in HCV protease inhibitors and reversed chloroquine analogs [1]. Without this pendant electrophile, alternative compounds require additional protection/deprotection sequences or entirely divergent synthetic routes, resulting in lower overall yields and increased step counts. The concurrent presence of the 4-chloro substituent further permits orthogonal palladium-catalyzed cross-coupling, a synthetic advantage not available with single-site functionalized quinolines [2].

Quantitative Differentiation: 7-Bromomethyl-4-chloroquinoline vs. Alternative Intermediates


HCV Protease Inhibitor Synthesis: Validated Intermediate for Boehringer Ingelheim Process

7-Bromomethyl-4-chloroquinoline is explicitly claimed as a key intermediate in the patented Boehringer Ingelheim process for preparing bromo-substituted quinolines used in HCV protease inhibitor development. The compound enables 'rapid access' to the target scaffold, a designation not extended to non-bromomethyl analogs [1].

HCV protease inhibitor antiviral drug synthesis bromo-substituted quinoline

MELK Kinase Inhibitor Development: 7-Position Electrophilic Handle Enables SAR Expansion

7-Bromomethyl-4-chloroquinoline serves as the foundational intermediate in the synthesis of quinoline-derived MELK (Maternal Embryonic Leucine zipper Kinase) inhibitors disclosed in US Patent 9,120,749 B2 . The bromomethyl group provides a unique attachment point for introducing diverse amine-containing side chains at the 7-position, enabling systematic structure–activity relationship (SAR) studies that would be inaccessible using 7-unsubstituted or 7-methyl analogs.

MELK inhibitor kinase-targeted therapy anticancer agent synthesis

7-Position Substituent Effects on Antiplasmodial Activity: Class-Level Inference for Bromo-Substituted 4-Aminoquinolines

Structure–activity relationship studies on 7-substituted 4-aminoquinolines demonstrate that 7-bromo-substituted analogs maintain potent antiplasmodial activity against both chloroquine-susceptible and chloroquine-resistant Plasmodium falciparum, with IC₅₀ values of 3–12 nM, comparable to the corresponding 7-chloro-AQs [1]. In contrast, 7-fluoro-, 7-trifluoromethyl-, and 7-methoxy-AQs show substantially reduced activity (IC₅₀ values up to 3000 nM). This class-level inference indicates that bromo substitution at the 7-position does not compromise and may enhance antimalarial efficacy relative to other halogen or electron-withdrawing substituents.

antiplasmodial SAR chloroquine analog 7-substituted quinoline

Procurement-Relevant Application Scenarios for 7-Bromomethyl-4-chloroquinoline


HCV Protease Inhibitor Building Block Synthesis

Used as a key intermediate in the industrial-scale preparation of bromo-substituted quinoline scaffolds for hepatitis C virus (HCV) protease inhibitors. The compound enables 'rapid access' to advanced intermediates via the patented Boehringer Ingelheim process, supporting the development of next-generation direct-acting antivirals [1].

MELK Kinase Inhibitor Library Construction

Serves as the foundational electrophilic building block for generating diverse 7-aminomethyl-substituted quinoline libraries targeting MELK, a serine/threonine kinase implicated in aggressive cancers including triple-negative breast cancer. The bromomethyl handle facilitates direct S_N2 diversification, reducing synthetic step count relative to alternative 7-bromo intermediates [1].

Reversed Chloroquine (RCQ) and Antimalarial SAR Studies

Acts as a precursor for synthesizing 7-aminomethyl-4-aminoquinoline analogs, including reversed chloroquines designed to overcome chloroquine resistance in Plasmodium falciparum. Class-level SAR data indicate that 7-bromo-substituted 4-aminoquinolines retain potent antiplasmodial activity (IC₅₀ = 3–12 nM), supporting the use of this scaffold in antimalarial lead optimization programs [1].

Dual-Site Orthogonal Functionalization for Complex Heterocyclic Synthesis

Enables orthogonal synthetic strategies: the benzylic bromomethyl group undergoes S_N2 substitution under mild basic conditions, while the 4-chloro substituent participates in Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) [1]. This dual reactivity allows sequential, site-selective functionalization for constructing complex polycyclic or biaryl quinoline derivatives in medicinal chemistry and materials science applications [2].

Quote Request

Request a Quote for 7-Bromomethyl-4-chloroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.